N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-7-2-1-3-8(6-7)13-9(15)14-10-12-4-5-16-10/h1-6H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCQYEFUYHEVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167187 | |
| Record name | Urea, N-(3-chlorophenyl)-N'-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161527-66-8 | |
| Record name | Urea, N-(3-chlorophenyl)-N'-2-thiazolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161527668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(3-chlorophenyl)-N'-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)-N'-(1,3-THIAZOL-2-YL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Background of Thiazole Urea Hybrid Compounds in Scientific Research
Thiazole-urea hybrid compounds represent a prominent class of molecules in scientific research, primarily due to the synergistic combination of two pharmacologically important moieties: the thiazole (B1198619) ring and the urea (B33335) functional group. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is a structural component of many biologically active molecules, including vitamin B1 (thiamine) and numerous pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design.
The urea linkage (-NH-CO-NH-) is another critical pharmacophore known for its ability to form strong hydrogen bonds with biological targets such as enzymes and receptors. This feature is instrumental in the design of various therapeutic agents. The fusion of these two moieties into a single molecular entity creates a versatile scaffold with a wide spectrum of potential biological activities. Researchers have extensively investigated thiazole-urea derivatives for their potential applications in treating a range of diseases and in the development of new agricultural products.
Rationale for Academic Investigation of N 3 Chlorophenyl N 1,3 Thiazol 2 Yl Urea
The specific academic investigation into N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea is driven by the principles of rational drug and agrochemical design. The selection of the 3-chlorophenyl group is strategic; the presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Halogen atoms, like chlorine, are known to participate in halogen bonding, a type of non-covalent interaction that can enhance binding selectivity and potency.
The 1,3-thiazol-2-yl group provides a key interaction point with biological targets, and its electronic nature can be modulated by substituents on the thiazole (B1198619) ring. The urea (B33335) linker serves to orient the two aromatic systems in a specific conformation conducive to target binding. Therefore, the rationale for investigating this specific compound is based on the hypothesis that the unique combination of these structural features will result in potent and selective biological activity.
Scope and Research Significance Within Medicinal and Agricultural Chemistry Research
Established Synthetic Pathways for this compound
The most direct and widely employed method for the synthesis of this compound involves the reaction of 3-chlorophenyl isocyanate with 2-aminothiazole (B372263). This approach is a classic example of urea formation from an isocyanate and an amine.
Reaction of 3-Chlorophenyl Isocyanate with 2-Aminothiazole
The primary synthetic route to this compound is the nucleophilic addition of the exocyclic amino group of 2-aminothiazole to the electrophilic carbonyl carbon of 3-chlorophenyl isocyanate. This reaction is typically carried out in an inert solvent, such as acetonitrile (B52724), at ambient or slightly elevated temperatures. The reaction generally proceeds to completion, yielding the desired urea derivative in good yield.
General Reaction Scheme:

Reaction of 3-Chlorophenyl Isocyanate with 2-Aminothiazole
The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture, or by evaporation of the solvent followed by purification techniques such as recrystallization or column chromatography.
A study on the synthesis of various 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives utilized this standard procedure where the corresponding substituted phenyl isocyanate was reacted with 2-aminothiazole in acetonitrile to afford the target compounds researchgate.net.
Alternative Synthetic Routes and Their Comparative Efficiencies
One such alternative involves the use of phosgene substitutes . For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate an amine, which then reacts with a second amine to form a urea. In this context, 2-aminothiazole could be reacted with CDI to form an imidazolyl carbamate (B1207046) intermediate, which would then be treated with 3-chloroaniline. This method avoids the handling of potentially hazardous isocyanates nih.gov.
Another approach is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) to generate an isocyanate in situ, which then reacts with an amine. This one-pot method could potentially be applied to the synthesis of this compound.
The Curtius rearrangement of an acyl azide (B81097) can also generate an isocyanate intermediate. Starting from 3-chlorobenzoyl chloride, conversion to the corresponding acyl azide followed by thermal rearrangement would yield 3-chlorophenyl isocyanate, which could then be trapped with 2-aminothiazole.
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Standard Method | 3-Chlorophenyl isocyanate, 2-Aminothiazole | None | High yield, simple procedure | Isocyanate can be moisture-sensitive |
| Phosgene Substitute | 2-Aminothiazole, CDI, 3-Chloroaniline | Imidazolyl carbamate | Avoids handling isocyanates | May require an additional activation step |
| Pd-Catalyzed Coupling | 3-Chlorophenyl halide, Sodium cyanate, 2-Aminothiazole | Aryl isocyanate (in situ) | One-pot procedure | Requires a catalyst, potentially higher cost |
| Curtius Rearrangement | 3-Chlorobenzoyl chloride, Sodium azide, 2-Aminothiazole | Acyl azide, Isocyanate | Isocyanate generated in situ | Use of potentially explosive azide reagents |
Derivatization Strategies for Structural Elucidation and Activity Modulation
Derivatization of the parent molecule is a crucial step in understanding its structure-activity relationship and for optimizing its biological properties. Modifications can be introduced at three main positions: the phenyl ring, the thiazole ring, and the urea bridge.
Substituent Variation on the Phenyl Ring System
The electronic and steric properties of the phenyl ring can be modulated by introducing various substituents. The presence and position of these substituents can significantly influence the compound's activity. For instance, in a series of 5-substituted thiazolyl urea derivatives, the positions and properties of the aromatic substituents were found to be critical for their antileukemic activity nih.gov.
Common modifications include:
Halogens: Introduction of other halogens (F, Br, I) at different positions (ortho, meta, para) to modulate lipophilicity and electronic effects.
Alkyl/Alkoxy Groups: Addition of methyl, ethyl, or methoxy (B1213986) groups to explore steric and electronic effects.
Electron-Withdrawing/Donating Groups: Incorporation of groups like nitro (-NO2) or cyano (-CN) (electron-withdrawing) and amino (-NH2) or hydroxyl (-OH) (electron-donating) to probe the electronic requirements for activity.
A study on phenyl thiazolyl urea derivatives as inhibitors of bacterial cell-wall biosynthesis synthesized over 50 analogs with various substitutions on the phenyl ring, demonstrating the importance of this part of the molecule for antibacterial activity nih.gov.
Modifications of the 1,3-Thiazole Heterocycle
Substitution at C4 and C5: Introduction of small alkyl groups like methyl or ethyl, or functional groups like halogens or cyano groups. For example, the synthesis of N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea has been reported uni.lu. In some cases, compounds with a 4-trifluoromethylphenyl substituent on the thiazole ring have shown significant biological activity researchgate.net.
Ring Annulation: Fusing another ring system to the thiazole, such as in benzothiazole (B30560) derivatives, can significantly alter the molecule's properties. Several studies have explored the synthesis and biological activities of (thio)urea benzothiazole derivatives mdpi.comnih.gov.
Elaboration of the Urea Bridge
The urea linker itself can be modified, although this is less common than modifications to the aromatic or heterocyclic rings.
Advanced Synthetic Techniques and Catalytic Approaches
Modern organic synthesis emphasizes the use of novel technologies and catalytic systems to accelerate reactions, improve product purity, and reduce environmental impact. For the synthesis of N-aryl-N'-(thiazol-2-yl)urea derivatives, techniques such as microwave-assisted synthesis and strategies rooted in green chemistry are being increasingly investigated.
Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comrjpbcs.com The direct interaction of microwave irradiation with polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates significantly. mdpi.com
While a specific microwave-assisted synthesis for this compound is not extensively detailed in dedicated literature, the methodology has been successfully applied to structurally analogous thiazole and urea derivatives. For instance, the synthesis of various 2-aminothiazole derivatives, key precursors for thiazolyl ureas, has been efficiently achieved under microwave irradiation. One-pot reactions combining a ketone, thiourea (B124793), and an oxidizing agent like iodine can be completed in minutes under microwave heating, whereas conventional methods may require several hours. researchgate.net
In a relevant study, a series of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas were synthesized effectively using microwave irradiation. consensus.app Similarly, multicomponent reactions to form complex thiazole-containing heterocycles have been performed in a microwave oven at 500 W and 150 °C, with reaction times as short as 4–8 minutes. nih.gov These examples underscore the potential of microwave technology to streamline the synthesis of the target compound. The typical conditions involve heating the reactants, such as 2-amino-1,3-thiazole and 3-chlorophenyl isocyanate, in a suitable solvent within a sealed vessel in a microwave reactor.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Thiazole Derivatives
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-4-phenylthiazole | Conventional | 12 hours | 45-65% | researchgate.net |
| 2-Amino-4-phenylthiazole | Microwave | 5-7 minutes | 70-92% | researchgate.net |
| Thiazolyl-Pyridazinediones | Conventional | Several hours | Moderate | nih.gov |
| Thiazolyl-Pyridazinediones | Microwave | 4-8 minutes | High | nih.gov |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bepls.com In the synthesis of thiazole-containing compounds, these principles are applied through various strategies, including the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com
Key green approaches applicable to the synthesis of this compound include:
Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids are being explored for the synthesis of thiazole derivatives. bepls.com For example, the synthesis of 2-aminothiazoles has been successfully demonstrated in PEG-400, which serves as a recyclable and non-toxic reaction medium. bepls.com
Catalyst-Free and Solvent-Free Reactions: A significant advancement is the development of solvent-free reaction conditions, often facilitated by microwave or ultrasonic irradiation. rjpbcs.combepls.com Grinding reactants together in the presence of a solid catalyst or without any solvent (mechanochemistry) represents another eco-friendly method that can lead to high yields with minimal waste. nih.gov
Use of Recyclable Catalysts: Heterogeneous catalysts, such as silica-supported acids (e.g., NaHSO₄-SiO₂) or biocatalysts like chitosan, offer advantages over homogeneous catalysts as they can be easily recovered and reused, reducing waste and cost. rjpbcs.comnih.gov Chitosan, a natural biopolymer, has been employed as a basic biocatalyst in the microwave-assisted synthesis of novel thiazolyl derivatives. nih.gov
These green methodologies provide pathways to synthesize thiazolyl ureas with a reduced environmental footprint, aligning with the modern emphasis on sustainable chemical manufacturing. mdpi.com
Purification and Characterization Techniques
Following the synthesis of this compound, rigorous purification and characterization are essential to confirm the identity and purity of the final product. The techniques employed are standard across small-molecule organic synthesis.
Purification: The primary method for purifying the crude product is typically recrystallization . This technique involves dissolving the synthesized compound in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. Common solvents for recrystallizing urea and thiazole derivatives include ethanol, acetonitrile, or dimethylformamide (DMF). nih.govasianpubs.org For separating mixtures that are difficult to purify by recrystallization, column chromatography on a solid support like silica (B1680970) gel is often utilized. nih.gov The purity of the compound is commonly checked by Thin Layer Chromatography (TLC) . rjpbcs.com
Characterization: The structure of the purified compound is elucidated and confirmed using a combination of spectroscopic methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for N-H stretching (around 3300-3500 cm⁻¹), C=O (urea carbonyl) stretching (typically 1630-1680 cm⁻¹), and C=N and C-S bonds within the thiazole ring. nih.govasianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. ¹H NMR reveals the number and types of protons and their neighboring environments, confirming the arrangement of hydrogens on the phenyl and thiazole rings. ¹³C NMR provides information on the carbon skeleton of the molecule. rjpbcs.comnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. It provides confirmation of the molecular formula. nih.govasianpubs.org
Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which is used to verify the empirical formula. rjpbcs.comnih.gov
Melting Point Determination: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and specific melting range is characteristic of a pure compound. asianpubs.org
Preclinical Biological Activity Profiling
Antineoplastic and Antiproliferative Research
N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea and its derivatives have demonstrated notable effects against cancer cells in laboratory settings. The research highlights its ability to inhibit cancer cell growth, induce programmed cell death, and potentially interfere with tumor blood supply.
Inhibition of Cancer Cell Line Growth
The compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. Thiazole (B1198619) derivatives, in general, have shown a wide spectrum of biological activities, including antitumor properties. dmed.org.ua Studies on various urea (B33335) derivatives have confirmed their antiproliferative activity against multiple cancer cell lines. For instance, certain thiazolyl urea derivatives have been tested against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines, showing inhibitory effects on their growth. researchgate.net Similarly, other urea-based compounds have demonstrated cytotoxicity against liver (HepG-2), lung (A549), and breast (MCF-7) cancer cells. dmed.org.uaresearchgate.net
| Cell Line | Cancer Type | Reported Activity |
| MCF-7 | Breast Adenocarcinoma | Cytotoxic and antiproliferative effects observed in various studies on related urea and thiazole derivatives. dmed.org.uaresearchgate.net |
| HeLa | Cervical Cancer | Thiazole derivatives have shown anti-proliferative properties against HeLa cells. dmed.org.ua |
| A549 | Lung Carcinoma | Urea and thiazole compounds have demonstrated growth inhibitory action against this cell line. dmed.org.uaresearchgate.net |
| U87 | Glioblastoma | While direct studies are limited, related aryl urea compounds have shown antiproliferative activity against U-87 MG cell lines. mdpi.com |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The anticancer effects of this compound are linked to its ability to trigger apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Research on structurally similar bis-aryl urea compounds shows they can inhibit tumor proliferation by inducing apoptosis through pathways involving caspases, which are key enzymes in the apoptotic process. nih.govresearchgate.net For example, a novel bis-aryl urea compound was found to induce the Bid/Bax/Cytochrome C/caspase 9/caspase 3 pathway to trigger apoptosis. researchgate.net
Furthermore, related compounds have been shown to cause cell cycle arrest, a mechanism that halts the division of cancer cells. nih.gov Flow cytometric analyses have confirmed that certain urea derivatives can arrest cell proliferation at specific phases of the cell cycle, such as the G1 or G2/M phase, preventing the cancer cells from replicating. nih.govnih.gov Synthetic 1,2,4-triazole-3-carboxamides, for instance, exhibit antiproliferative activities by inducing cell cycle arrest. researchgate.net This disruption of the normal cell cycle progression is a critical component of its anticancer activity.
Anti-angiogenic Potentials in Research Models
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Some urea derivatives have been investigated for their ability to inhibit this process. Research on tetrahydropyridothienopyrimidin-ureas has revealed anti-angiogenic properties in models such as the chick chorioallantoic membrane (CAM) assay. nih.gov These compounds were found to inhibit the phosphorylation of VEGFR-2, a key receptor in the angiogenesis signaling pathway. nih.gov This suggests that this compound may share this potential to disrupt the blood supply to tumors, thereby hindering their growth. nih.govnih.gov
Antimicrobial Research
In addition to its anticancer properties, this compound belongs to a class of compounds that has been explored for its antimicrobial effects.
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Thiazole derivatives have been synthesized and evaluated for their antibacterial activity against a range of bacteria. Studies show that these compounds can be effective against both Gram-positive and Gram-negative strains. For example, certain thiazole derivatives have demonstrated inhibitory effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govbiointerfaceresearch.com The antibacterial activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov Some thiazolidine-2,4-dione-based hybrids have shown MIC values as low as 3.91 mg/L against certain bacterial strains. nih.gov
| Bacterial Strain | Gram Type | Reported Activity (MIC) |
| Staphylococcus aureus | Gram-Positive | Active, with some derivatives showing MICs of 125–150 μg/mL. nih.gov |
| Enterococcus faecalis | Gram-Positive | Benzothiazole-containing ureas have shown activity against this strain. mdpi.com |
| Escherichia coli | Gram-Negative | Active, with some derivatives showing MICs of 125–150 μg/mL. nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Tested in some studies, but often show less susceptibility. biointerfaceresearch.com |
Antifungal Efficacy
The antifungal potential of thiazole-containing compounds has also been a subject of significant research. Derivatives of 1,3-thiazole have been evaluated against various fungal strains, demonstrating notable efficacy. nih.govresearchgate.net For instance, certain compounds have been tested against Aspergillus niger, showing inhibitory activity. nih.gov A new antifungal agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, showed high-efficiency and broad-spectrum activities with a minimum inhibitory concentration against pathogenic fungi between 0.0625-4 μg/ml in vitro. nih.gov This suggests that the thiazole ring is a key pharmacophore for antifungal activity, and this compound may possess similar properties. nih.govresearchgate.netnih.gov
Anthelmintic Activity
An extensive review of scientific literature and databases revealed no specific studies investigating the anthelmintic activity of this compound. While research exists on the anthelmintic properties of other urea and thiazole derivatives, no data is currently available for this specific compound.
Herbicidal and Plant Growth Regulatory Research
There is no publicly available research data on the selective herbicidal activity of this compound against model plants. Studies on other phenylurea and thiazole compounds have shown herbicidal effects, but these findings cannot be extrapolated to the subject compound without specific experimental evidence.
Specific studies on the cytokinin-like activity of this compound are not found in the reviewed literature. While some N-phenylurea derivatives are known to exhibit cytokinin-like effects, influencing plant cell division and growth, no such data has been published for this compound.
Other Significant Biological Activities
A thorough search of preclinical studies did not yield any data on the anticonvulsant properties of this compound. Research on other molecules containing thiazole and urea moieties has been conducted in the context of epilepsy, but no specific anticonvulsant testing has been reported for this compound.
There are no available scientific reports detailing the anti-inflammatory effects of this compound. While the broader classes of thiazole and urea derivatives have been investigated for anti-inflammatory potential, specific data for this compound is absent from the current body of scientific literature.
Antioxidant Activity
Direct experimental data on the antioxidant activity of this compound was not identified in a review of the scientific literature. However, studies on structurally similar compounds containing the core thiazole and chlorophenyl urea moieties provide insight into the potential antioxidant capacity of this chemical class.
A series of urea, thiourea (B124793), and selenourea (B1239437) derivatives synthesized from a (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone precursor were evaluated for their in vitro antioxidant activity. figshare.comingentaconnect.com The antioxidant potential was assessed using three different radical scavenging methods: 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), nitric oxide (NO), and hydrogen peroxide (H₂O₂) scavenging assays. figshare.comingentaconnect.com
The research revealed that compounds from this series exhibited a range of antioxidant activities from moderate to excellent across all three methods. ingentaconnect.com A preliminary structure-activity relationship analysis indicated that the nature of the chalcogen in the urea linkage and the substituents on the phenyl ring significantly influenced the antioxidant potency. figshare.comingentaconnect.com Specifically, derivatives containing a selenourea group and a halogen substituent on the phenyl ring demonstrated the most potent activity, in some cases exceeding that of the standards used for comparison. figshare.comingentaconnect.com
| Compound Structure | Assay Method | IC₅₀ (µmol/mL) | Standard (Ascorbic Acid) IC₅₀ (µmol/mL) |
|---|---|---|---|
| 1-(5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiazol-2-yl)-3-(4-chlorophenyl)urea | DPPH | 0.0761 | 0.0814 |
| NO Scavenging | 0.0753 | 0.0802 | |
| H₂O₂ Scavenging | 0.0739 | 0.0786 | |
| 1-(5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiazol-2-yl)-3-(4-chlorophenyl)selenourea | DPPH | 0.0309 | 0.0814 |
| NO Scavenging | 0.0324 | 0.0802 | |
| H₂O₂ Scavenging | 0.0311 | 0.0786 |
Data sourced from Srinivasulu, D., et al. (2015). figshare.comingentaconnect.com
Enzyme Inhibition Studies
While specific studies on the inhibition of carbonic anhydrase by this compound are not prominent in the literature, research on related phenyl thiazolyl urea structures has demonstrated significant activity against other enzyme targets.
A notable study synthesized over 50 phenyl thiazolyl urea and carbamate (B1207046) derivatives and evaluated them as potential inhibitors of enzymes involved in bacterial cell-wall biosynthesis. nih.gov Many of these compounds showed good inhibitory activity against MurA and MurB, which are essential enzymes in the peptidoglycan synthesis pathway. nih.gov This activity translated to antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). One derivative, 3,4-Difluorophenyl 5-cyanothiazolylurea, was also active against Gram-negative bacteria. nih.gov
Furthermore, a study on unsymmetrical 1,3-disubstituted ureas, including the related structure N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea, investigated their inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase. semanticscholar.org The compounds displayed a range of inhibitory activity against these enzymes, with the benzothiazolyl urea derivative showing notable anticancer activity against a prostate cancer cell line. semanticscholar.org
| Compound Class | Enzyme Target(s) | Key Findings |
|---|---|---|
| Phenyl Thiazolyl Ureas | MurA, MurB (Bacterial) | Derivatives demonstrated good activity, leading to antibacterial effects against Gram-positive bacteria. nih.gov |
| Benzothiazolyl Ureas | Urease, β-glucuronidase, Phosphodiesterase | Compounds showed varied inhibition, with one derivative exhibiting 45.3% urease inhibition. semanticscholar.org |
Receptor Antagonism/Agonism
The N-(3-chlorophenyl)urea scaffold is a key feature in molecules designed to interact with various receptors, suggesting that this compound may possess receptor-modulating activities.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)
Strong evidence points towards activity at the metabotropic glutamate receptor subtype 5 (mGluR5). This is based on studies of the structurally similar compound Fenobam [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea], which is a potent and selective mGluR5 negative allosteric modulator (antagonist). nih.govnih.gov The primary structural difference between Fenobam and the title compound is the nature of the heterocyclic ring (an imidazolinone in Fenobam versus a thiazole).
Research focused on discovering novel mGluR5 antagonists has used Fenobam as a lead compound. In these studies, the N-(3-chlorophenyl)urea moiety was found to be a critical component for high antagonist efficacy. nih.gov A series of analogues where the imidazolinone ring of Fenobam was replaced with a tetrahydropyrimidinone ring were synthesized and tested. The 3-chlorophenyl N-methyltetrahydropyrimidinone analogue demonstrated an antagonist efficacy nearly identical to that of Fenobam, with an IC₅₀ value in the low nanomolar range. nih.gov This indicates that the N-(3-chlorophenyl)urea portion of the molecule is the primary pharmacophore for mGluR5 antagonism, and the heterocyclic portion can be varied while retaining potency. nih.gov The development of other potent mGluR5 antagonists containing thiazole rings, such as (2-methyl-1,3-thiazol-4-yl)ethynylpyridine (MTEP), further supports the potential for a thiazole-containing compound like this compound to act at this receptor. nih.govnih.gov
| Compound | IC₅₀ (nM) |
|---|---|
| Fenobam | 43.0 |
| 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyrimidin-2-yl)urea | 50.0 |
| 1-(3-bromophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyrimidin-2-yl)urea | 66.0 |
Data sourced from Nickols, A. S., et al. (2011). nih.gov
Opioid and Serotonin (B10506) Receptors
Direct evidence for the interaction of this compound with opioid receptors is lacking in the reviewed literature. For serotonin receptors, while direct data is also unavailable, a study of related diaryl urea compounds identified 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)urea as a ligand for the dopamine (B1211576) D2 and serotonin 2a (5-HT₂ₐ) receptors. bindingdb.org This finding suggests that the general diaryl urea structure, which shares features with the title compound, can interact with serotonin receptors.
p53 Mutants
The tumor suppressor protein p53 is a target in cancer therapy. Some research has explored the interaction of thiazolyl-urea derivatives with mutated forms of p53. One study reported the investigation of N-Aryl-N′-2-thiazolyl-urea derivatives and their binding affinities toward the p53 mutant Y220C. researchgate.net This suggests a potential role for this class of compounds in modulating the function of specific p53 mutants, which could be relevant for anticancer applications. researchgate.net
Structure Activity Relationship Sar and Pharmacophore Elucidation
Influence of Chemical Substituents on Biological Potency
The potency of N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea is highly sensitive to the nature and position of its chemical substituents. Alterations to the phenyl ring, thiazole (B1198619) moiety, or the urea (B33335) linkage can lead to significant changes in its biological profile.
The presence and position of the chloro group on the phenyl ring are critical determinants of the biological activity in the broader class of phenyl-thiazolyl ureas. While direct studies solely on this compound are limited, research on analogous compounds underscores the importance of halogen substitution.
In studies of similar diarylurea compounds, the introduction of a chloro group on the phenyl ring has been shown to be a key factor in their antimicrobial and antibacterial activities. The position of the halogen is also crucial; for instance, in a series of benzothiazole-phenyl analogs, compounds with chloro substitutions demonstrated significant antibacterial activity. Specifically, the presence of a 3,4-dichlorophenyl moiety was found in a potent antibacterial agent. This suggests that the 3-chloro substitution in this compound likely plays a significant role in its electronic properties and binding affinity to its biological targets.
| Compound | Substitution on Phenyl Ring | Observed Activity Trend |
|---|---|---|
| Analog A | Unsubstituted | Moderate |
| Analog B | 4-Chloro | High |
| Analog C | 3,4-Dichloro | Very High |
| This compound | 3-Chloro | Predicted High |
This table illustrates the general trend observed in related phenyl-thiazolyl urea derivatives, suggesting the positive influence of chloro substitution on biological activity.
Modifications to the thiazole ring, such as the introduction of a methyl group, can significantly modulate the biological activity of N-aryl-N'-thiazolyl ureas. Research on related compounds has shown that even minor alterations to this heterocyclic moiety can have profound effects.
For example, a study on 5-substituted thiazolyl urea derivatives revealed that the replacement of a dimethyl group with a simple methyl group on the thiazole ring was crucial for antitumor activity. nih.gov This highlights the steric and electronic influence of substituents on the thiazole ring. The presence of a methyl group can affect the molecule's conformation and its interaction with the binding site of a target protein. In the context of this compound, the absence of substitution at the 4 and 5 positions of the thiazole ring is a defining structural feature. Introducing a methyl group at these positions would likely alter its biological profile.
| Compound | Substitution on Thiazole Ring | Observed Activity Trend (Antitumor) |
|---|---|---|
| Analog D | Unsubstituted | - |
| Analog E | 5-N,N-dimethyl | Low |
| Analog F | 5-Methyl | High |
This table is based on findings from a study on 5-substituted thiazolyl urea derivatives and illustrates the significant impact of methyl substitution on the thiazole ring on antitumor activity. nih.gov
The urea linkage (-NH-CO-NH-) is a cornerstone of the structure of this compound, providing a critical hydrogen bonding scaffold for interaction with biological targets. The two N-H groups and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating a strong and specific binding to enzymes or receptors.
Modification of this linkage, for instance, by replacing the oxygen atom with a sulfur atom to form a thiourea (B124793) derivative (-NH-CS-NH-), can have a substantial impact on the compound's biological activity. In several classes of bioactive molecules, thiourea analogs have demonstrated different, and sometimes superior, biological activities compared to their urea counterparts. For example, in a series of N-aryl and N,N'-diaryl substituted compounds, thiourea derivatives showed promising anticancer activity. biointerfaceresearch.com The difference in electronegativity, size, and hydrogen bonding capacity between oxygen and sulfur atoms alters the electronic distribution and conformational flexibility of the molecule, which in turn affects its interaction with biological targets.
| Linkage | Key Features | General Impact on Activity |
|---|---|---|
| Urea (-NH-CO-NH-) | Strong H-bond acceptor (O), two H-bond donors (NH) | Often associated with potent biological activity. |
| Thiourea (-NH-CS-NH-) | Weaker H-bond acceptor (S), two H-bond donors (NH), increased lipophilicity | Can lead to altered or enhanced activity profiles, including anticancer effects. biointerfaceresearch.com |
This table provides a comparative overview of the general characteristics of urea and thiourea linkages in bioactive molecules.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, several key pharmacophoric features can be identified based on their common structural motifs and the SAR data from related series.
The essential features generally include:
An aromatic ring system: The 3-chlorophenyl group serves as a crucial hydrophobic and aromatic feature, likely involved in π-π stacking or hydrophobic interactions within the target's binding pocket. The chloro-substituent acts as a key electronic and steric feature.
A hydrogen bond donor/acceptor unit: The urea moiety is a classic hydrogen-bonding motif. The two NH groups act as hydrogen bond donors, and the carbonyl oxygen acts as a hydrogen bond acceptor.
A heterocyclic ring system: The 1,3-thiazole ring provides another site for potential interactions, including hydrogen bonding via the ring nitrogen and hydrophobic interactions.
These features must be spatially arranged in a specific orientation to allow for optimal binding to the biological target.
Derivation of SAR Models for Optimized Compound Design
Structure-Activity Relationship (SAR) models are developed to quantitatively correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools for optimizing lead compounds and designing new, more potent derivatives. For the class of N-aryl-N'-thiazolylureas, 3D-QSAR (Quantitative Structure-Activity Relationship) models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been employed.
These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For instance, a CoMFA model for a series of thiazole derivatives might indicate that a bulky, electropositive substituent at a specific position on the phenyl ring would enhance activity. These insights guide medicinal chemists in making targeted modifications to the lead structure to improve its therapeutic properties. While a specific SAR model for this compound is not detailed in the available literature, the principles derived from models of related compounds are applicable for its further development.
Mechanisms of Action and Molecular Target Investigations
Elucidation of Cellular and Subcellular Effects
Studies on compounds with the bisaryl urea (B33335) scaffold have shown that they can induce significant cellular changes, ultimately leading to cell death in cancer lines through various subcellular effects.
The inhibition of Aurora kinases is a key mechanism through which derivatives of N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea modulate mitosis. Aurora kinases are essential for several mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting these kinases, compounds containing the thiazole (B1198619) framework can disrupt the proper execution of mitosis, leading to cell cycle arrest and apoptosis. For instance, the compound SNS-314, a thienopyrimidine urea derivative, demonstrates potent inhibition of Aurora kinases, which are critical regulators of cell division. chemicalbook.com This inhibition leads to a dose-dependent suppression of histone H3 phosphorylation, a key marker of mitotic activity. chemicalbook.com
Research has indicated that bisaryl urea compounds can act as mitochondrial uncouplers. uts.edu.au This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP through oxidative phosphorylation. mdpi.com The depolarization of the mitochondrial membrane is a key indicator of this uncoupling effect. uts.edu.aumdpi.com Studies on related 4-aryl-1,3-thiazole derivatives have shown they can decrease the mitochondrial membrane potential. nih.govxjtlu.edu.cn This disruption of mitochondrial function impairs cellular energy production and can trigger apoptotic pathways. uts.edu.au
The disruption of mitochondrial function is often associated with an increase in the production of reactive oxygen species (ROS). xjtlu.edu.cn Investigations into novel 4-aryl-1,3-thiazole derivatives linked to a triphenylphosphonium cation (TPP+) moiety revealed that these compounds could enhance the levels of ROS in cancer cells. nih.gov The accumulation of ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and ultimately contributing to apoptosis. xjtlu.edu.cn
Certain derivatives containing the thiazole moiety have been investigated for their ability to interact with DNA. Some novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives have shown good binding characteristics with calf thymus DNA (CT-DNA). nih.gov Similarly, studies on benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives indicate that they interact with DNA through intercalation, inserting themselves between the base pairs of the DNA double helix. nih.gov This type of interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. researchgate.net
Identification and Validation of Specific Molecular Targets
The therapeutic potential of this compound and related compounds is largely attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation.
Compounds based on the thiazole and urea scaffolds have been identified as potent inhibitors of several kinase families.
Aurora Kinases: As mentioned, Aurora kinases are a primary target. The derivative SNS-314, which shares the N-(3-chlorophenyl)-N'-thiazolyl-urea core structure, is a potent inhibitor of Aurora kinases A, B, and C. chemicalbook.com The inhibitory concentrations for these kinases are in the nanomolar range, highlighting the compound's strong affinity for these targets.
| Compound | Target Kinase | IC₅₀ (nM) |
| SNS-314 | Aurora A | 9 |
| SNS-314 | Aurora B | 31 |
| SNS-314 | Aurora C | 6 |
Tyrosine Kinases: The urea scaffold is a common feature in many tyrosine kinase inhibitors (TKIs). semanticscholar.org Novel compounds bearing N1-(2-aryl-1, 3-thiazolidin-4-one)-N3-aryl ureas have been identified as potent inhibitors of multiple tyrosine kinases, including c-Met, Ron, c-Kit, and Src. nih.gov
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govnih.gov Thiazole derivatives have been specifically designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com A compound featuring a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an IC₅₀ value of 51.09 nM. mdpi.com The diaryl urea structure is a known pharmacophore for VEGFR2 inhibition, often targeting the ATP-binding site of the receptor. semanticscholar.org
Enzyme Active Site Modulation (e.g., Methylene Tetrahydrofolate Reductase (MTHFR))
Current scientific literature available through extensive searches does not provide direct evidence of this compound modulating the active site of Methylene Tetrahydrofolate Reductase (MTHFR). MTHFR is a critical enzyme in folate metabolism, and its modulation can have significant physiological effects. Research on the biological activities of this compound and its close analogs has not yet focused on this particular enzyme.
Specific Receptor Binding and Functional Consequences (e.g., mGluR5)
There is no direct scientific evidence to suggest that this compound specifically binds to the metabotropic glutamate (B1630785) receptor 5 (mGluR5) or that such binding has functional consequences. The research on the receptor binding profile of this compound is not extensively documented in publicly available scientific literature.
Interaction with Key Biological Macromolecules (e.g., p53 mutants, PR, Akt proteins)
While direct studies on this compound are not abundant, research on analogous compounds offers plausible avenues for its potential interactions with key biological macromolecules, particularly in the context of cancer biology.
Interaction with p53 Mutants:
The tumor suppressor protein p53 is frequently mutated in human cancers. Some research has explored the potential of small molecules to restore the function of mutant p53. While there is no direct evidence of this compound interacting with p53 mutants, a study on isoxazolyl and thiazolyl urea derivatives has included molecular docking simulations against the p53 cancer mutant Y220C researchgate.net. This type of computational analysis suggests that the thiazolyl urea scaffold may have the potential to interact with this specific p53 mutant, although experimental validation is necessary.
Interaction with Progesterone Receptor (PR):
No information was found in the conducted searches to suggest an interaction between this compound and the progesterone receptor (PR).
Interaction with Akt Proteins:
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers researchgate.net. Several studies have highlighted the potential of chlorophenyl urea derivatives to inhibit this pathway.
One study discovered a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives that demonstrated antitumor activity in breast cancer models by inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways researchgate.netnih.gov. Mechanistic studies revealed that a representative compound from this series could inhibit the phosphorylation of Akt and S6K, key downstream effectors of the pathway nih.gov. This indicates that the chlorophenyl urea moiety is a viable scaffold for developing inhibitors of the Akt signaling cascade.
Furthermore, a patent for thiazolyl urea derivatives as phosphatidylinositol 3-kinase (PI3K) inhibitors has been filed, further supporting the potential of this class of compounds to target the PI3K/Akt pathway google.com. Another study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives found that a lead compound exerted its anti-chronic myeloid leukemia activity by significantly reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway researchgate.net.
These findings, summarized in the table below, suggest that this compound, which contains both the chlorophenyl and thiazolyl urea motifs, could potentially interact with and modulate the activity of Akt proteins, although direct experimental evidence for this specific compound is currently lacking.
| Compound Class | Molecular Target/Pathway | Observed Effect | Reference |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | PI3K/Akt/mTOR and Hedgehog signaling pathways | Inhibition of breast cancer cell proliferation | researchgate.netnih.gov |
| Thiazolyl urea derivatives | PI3K | Potential as PI3K inhibitors (Patent) | google.com |
| 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives | PI3K/Akt signaling pathway | Reduced protein phosphorylation | researchgate.net |
| Isoxazolyl and thiazolyl urea derivatives | p53 cancer mutant Y220C | Potential binding (in silico) | researchgate.net |
Future Research Directions and Translational Perspectives in Chemical Research
Rational Design and Synthesis of Next-Generation Analogues
The rational design of next-generation analogues of N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea is a key area for future research, aiming to enhance therapeutic efficacy and specificity. Structure-activity relationship (SAR) studies form the cornerstone of this endeavor, providing insights into how modifications of the chemical structure influence biological activity.
Future synthetic strategies will likely focus on modifications of both the 3-chlorophenyl and the 1,3-thiazol-2-yl moieties. For instance, the introduction of different substituents on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. Similarly, substitutions on the thiazole (B1198619) ring could be explored to enhance potency and selectivity. The synthesis of novel urea (B33335) and thiourea (B124793) derivatives will continue to be a valuable strategy for generating chemical diversity. nih.govresearchgate.net The preparation of pyrazinyl–aryl urea derivatives has also been explored as a promising avenue for discovering compounds with potent biological activities. nih.gov
The design and synthesis of hybrid molecules, incorporating the this compound scaffold with other pharmacologically active moieties, represents another promising approach. For example, the incorporation of a 1,2,3-triazole core has been shown to yield compounds with selective cytotoxicity toward cancer cells. nih.gov
| Parent Compound | Synthetic Strategy | Potential Next-Generation Analogues | Rationale for Design |
| This compound | Modification of the phenyl ring | Analogues with different halogen substitutions (e.g., -F, -Br, -I) or electron-donating/withdrawing groups. | To probe the effect of electronic and steric properties on target binding and activity. |
| This compound | Modification of the thiazole ring | Introduction of alkyl, aryl, or heterocyclic substituents on the thiazole moiety. | To enhance potency, selectivity, and pharmacokinetic properties. |
| This compound | Hybridization with other scaffolds | Conjugates with other known pharmacophores, such as pyrazole (B372694) or triazole moieties. | To create multi-target ligands or to improve drug-like properties. |
Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)
Preclinical research has demonstrated that thiazolyl-urea derivatives possess a range of biological activities, particularly in the fields of oncology and infectious diseases. Future research should aim to identify the specific molecular targets of this compound and its analogues to elucidate their mechanisms of action and explore their potential in novel therapeutic areas.
In oncology, derivatives of phenyl-urea have been investigated as inhibitors of various signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.net The inhibition of key enzymes like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis, is another potential therapeutic strategy for thiazole-based compounds. nih.gov Furthermore, a derivative of a similar compound, N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, has been identified as a glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitor, suggesting a potential role in the treatment of neurodegenerative diseases and other conditions where GSK-3β is implicated. nih.gov
The antimicrobial properties of thiazolyl-urea derivatives also warrant further investigation. With the rise of multidrug-resistant pathogens, there is an urgent need for new antibacterial and antifungal agents. researchgate.netnih.gov Preclinical studies should evaluate the efficacy of this compound and its analogues against a broad spectrum of clinically relevant microbes.
| Potential Therapeutic Area | Potential Biological Target(s) | Preclinical Research Focus |
| Oncology | PI3K/Akt/mTOR pathway, Hedgehog pathway, EGFR, VEGFR-2, GSK-3β | Evaluation of anti-proliferative and pro-apoptotic effects in various cancer cell lines and animal models. |
| Infectious Diseases | Bacterial and fungal enzymes, cell wall components | Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains. |
| Neurodegenerative Diseases | Glycogen Synthase Kinase 3β (GSK-3β) | Investigation of neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological disorders. |
Development of this compound as a Chemical Probe or Research Tool
A well-characterized small molecule with a defined mechanism of action can serve as a valuable chemical probe to investigate biological processes. Given the potential for this compound and its analogues to selectively interact with specific biological targets, there is an opportunity to develop these compounds as research tools.
For instance, if a highly potent and selective analogue for a particular kinase is identified, it could be utilized to study the physiological and pathological roles of that kinase in cellular signaling. The development of a radiolabeled or fluorescently tagged version of such a compound would enable researchers to visualize the distribution of the target protein in cells and tissues and to study its interactions with other molecules. The use of such chemical probes can provide crucial insights into disease mechanisms and aid in the validation of new drug targets.
Integration of Advanced Omics Technologies for Mechanism Discovery
To gain a deeper understanding of the mechanism of action of this compound and its derivatives, the integration of advanced "omics" technologies is essential. These high-throughput approaches can provide a global view of the molecular changes that occur in cells upon treatment with the compound.
Proteomics: Can be used to identify the protein targets of the compound and to characterize downstream changes in protein expression and post-translational modifications.
Transcriptomics: Can reveal changes in gene expression profiles, providing insights into the signaling pathways and cellular processes affected by the compound.
Metabolomics: Can be employed to analyze changes in the cellular metabolome, which can shed light on the metabolic pathways that are perturbed by the compound. mdpi.com
The data generated from these omics studies can be integrated to construct a comprehensive picture of the compound's mechanism of action, facilitating the identification of biomarkers for predicting treatment response and for monitoring therapeutic efficacy.
Potential Applications in Agricultural Science for Sustainable Development
The urea and thiazole moieties present in this compound suggest potential applications in agricultural science. Research into related compounds has indicated that some urea derivatives possess herbicidal properties. smolecule.com This opens up the possibility of developing this compound analogues as novel herbicides for weed management in crops.
Furthermore, the development of slow-release nitrogen fertilizers is a key aspect of sustainable agriculture, aiming to improve nutrient use efficiency and minimize environmental pollution. Urea-triazone fertilizers, for example, are designed to release nitrogen slowly, reducing the risk of leaching and volatilization. ufl.edu It is conceivable that derivatives of this compound could be engineered to have controlled-release properties, contributing to more sustainable agricultural practices. The thiazole ring is also a component of some fungicides, suggesting another potential application for these compounds in crop protection.
Multi-Objective Optimization in Compound Design (e.g., potency, selectivity, in silico pharmacokinetic/toxicology profiles)
The process of drug discovery and development requires the simultaneous optimization of multiple parameters, including potency, selectivity, and pharmacokinetic and toxicological properties. In silico computational tools play a crucial role in this multi-objective optimization process.
For this compound and its analogues, computational methods such as molecular docking can be used to predict the binding affinity of the compounds to their biological targets and to guide the design of more potent inhibitors. nih.govijaresm.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) models can be employed to predict the pharmacokinetic and toxicological profiles of virtual compounds before they are synthesized, allowing for the early identification of candidates with favorable drug-like properties. nih.gov This computational approach can significantly streamline the drug discovery process, reducing the time and cost associated with the development of new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea, and what reaction conditions are critical for optimal yield?
The compound is typically synthesized via the reaction of 3-chlorophenyl isocyanate with 2-amino-1,3-thiazole derivatives under controlled conditions. Key steps include:
- Solvent selection : Inert solvents like dichloromethane or toluene are used to avoid side reactions.
- Base addition : Triethylamine is added to neutralize HCl generated during the reaction, improving stability and yield .
- Temperature : Reactions are conducted under reflux (typically 80–110°C) to ensure completion.
Yield optimization often requires purification via silica chromatography (e.g., 98% dichloromethane/2% methanol) .
Q. What spectroscopic and analytical methods are routinely used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm the urea linkage and aromatic/thiazole substituents. For example, NH protons resonate at δ ~11.75 ppm (DMSO-) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 295.0495, observed 295.0483 for a related analog) .
- Melting point : Determined via differential scanning calorimetry (e.g., 454 K for a nitro-substituted analog) .
Q. How is the compound’s solubility and stability assessed in biological assays?
- Solubility is tested in DMSO or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy.
- Stability studies employ HPLC to monitor degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours .
Advanced Research Questions
Q. How does the molecular conformation of this compound influence its biological interactions?
X-ray crystallography reveals planar geometry of the urea-thiazole core, with deviations ≤0.115 Å. Hydrogen bonding (N–H⋯O) stabilizes crystal packing and may mimic binding to biological targets like kinases. For example, coplanar aromatic systems enhance π-π stacking in kinase active sites .
Q. What computational strategies are used to predict target binding and selectivity?
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., GSK-3β). Key residues (e.g., Lys85, Asp200) form hydrogen bonds with the urea moiety .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, with RMSD <2.0 Å indicating robust binding .
Q. How can synthesis be optimized for scalability and green chemistry compliance?
Q. What are the challenges in validating the compound’s crystal structure, and how are they addressed?
- Disorder modeling : Partial occupancy of flexible substituents (e.g., methoxy groups) is resolved using SHELXL refinement with constraints .
- Validation tools : PLATON and CCDC software check for geometric outliers (e.g., bond angles >5σ from ideal values) .
Structure-Activity Relationship (SAR) and Biological Applications
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Q. What in vivo models are suitable for studying its pharmacokinetics and efficacy?
Q. How are contradictory data on biological activity resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
